3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid
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Overview
Description
PTAC oxalate, chemically known as (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane oxalate, is a muscarinic receptor ligand. It exhibits partial agonist activity at M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors . This compound is known for its selectivity for muscarinic receptors over a range of neurotransmitter receptors and ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PTAC oxalate involves the reaction of (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane with oxalic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the oxalate salt.
Industrial Production Methods: Industrial production of PTAC oxalate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: PTAC oxalate undergoes various chemical reactions, including:
Oxidation: PTAC oxalate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert PTAC oxalate to its corresponding thiol derivative.
Substitution: PTAC oxalate can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
PTAC oxalate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its effects on muscarinic receptors and its potential role in modulating neurotransmitter systems.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
PTAC oxalate exerts its effects by binding to muscarinic receptors. It acts as a partial agonist at M2 and M4 receptors, leading to the activation of these receptors and subsequent downstream signaling pathways. Conversely, it acts as an antagonist at M1, M3, and M5 receptors, inhibiting their activation and associated signaling pathways . This dual activity allows PTAC oxalate to modulate various physiological processes, including neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Oxalic Acid: A simple dicarboxylic acid that forms oxalate salts.
Calcium Oxalate: A common oxalate salt found in kidney stones.
Oxaliplatin: An anticancer drug that contains oxalate as a ligand.
Comparison:
Properties
Molecular Formula |
C14H21N3O4S2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3-(1-azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |
InChI |
InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LXXQOVMTAFXOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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